4-[(5-Chloro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-[(5-Chloro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group attached to a piperidine ring, which is further esterified with tert-butyl carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Chloro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrimidinyl Group: The pyrimidinyl group can be synthesized through a reaction between a suitable halogenated pyrimidine and an amine.
Attachment to Piperidine: The pyrimidinyl group is then attached to the piperidine ring via a nucleophilic substitution reaction.
Esterification: Finally, the piperidine ring is esterified with tert-butyl carboxylic acid under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines or piperidines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(5-Chloro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-[(2,5-Diamino-6-chloropyrimidin-4-ylamino)cyclopent-2-enyl]methanol
3-Phenyl-1H-pyrazole derivatives
N'-benzylideneacetohydrazide derivatives
Uniqueness: 4-[(5-Chloro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, which include the presence of the chloro-pyrimidinyl group and the tert-butyl ester moiety. These features contribute to its distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-[[(5-chloropyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-6-4-11(5-7-20)8-17-13-18-9-12(16)10-19-13/h9-11H,4-8H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDWFKCFLZJRRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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